Vibegron

Catalog No.
S546744
CAS No.
1190389-15-1
M.F
C26H28N4O3
M. Wt
444.535
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vibegron

CAS Number

1190389-15-1

Product Name

Vibegron

IUPAC Name

(6S)-N-[4-[[(2S,5R)-5-[(R)-hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide

Molecular Formula

C26H28N4O3

Molecular Weight

444.535

InChI

InChI=1S/C26H28N4O3/c31-24-14-15-27-23-13-12-22(30(23)24)26(33)29-19-8-6-17(7-9-19)16-20-10-11-21(28-20)25(32)18-4-2-1-3-5-18/h1-9,14-15,20-22,25,28,32H,10-13,16H2,(H,29,33)/t20-,21+,22-,25+/m0/s1

InChI Key

DJXRIQMCROIRCZ-XOEOCAAJSA-N

SMILES

C1CC(NC1CC2=CC=C(C=C2)NC(=O)C3CCC4=NC=CC(=O)N34)C(C5=CC=CC=C5)O

Solubility

Soluble in DMSO, not in water

Synonyms

MK-4618; MK 4618; MK4618; Vibegron

Description

The exact mass of the compound Vibegron is 444.2161 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Vibegron is a medication being explored in scientific research for its potential to treat overactive bladder (OAB) [National Institutes of Health (.gov) ]. OAB is a condition characterized by bothersome urinary symptoms such as urgency, frequent urination, and urge urinary incontinence (UUI) [National Institutes of Health (.gov) ].

Mechanism of Action

Vibegron belongs to a class of drugs called beta-3 adrenergic receptor agonists. These drugs work by stimulating specific receptors in the bladder wall, leading to relaxation of the detrusor muscle (the muscle that contracts to empty the bladder) An Evaluation of the Efficacy and Safety of Vibegron in the Treatment of Overactive Bladder [PubMed Central: PMC [National Institutes of Health (.gov) ]). This relaxation is believed to improve bladder storage capacity and reduce urinary urgency.

Efficacy Studies

Several clinical trials have investigated the efficacy of vibegron for OAB. A key study, the EMPOWUR trial, was a large-scale, international phase 3 trial that evaluated the effectiveness of once-daily vibegron 75 mg compared to placebo in adults with OAB An Evaluation of the Efficacy and Safety of Vibegron in the Treatment of Overactive Bladder [PubMed Central: PMC [National Institutes of Health (.gov) ]). The study found that vibegron treatment led to significant improvements compared to placebo in various OAB symptoms, including:

  • Micturition frequency (number of times urinating per day)
  • UUI episodes
  • Urgency episodes
  • Volume voided per urination

These improvements were observed as early as week 2 of the study and sustained throughout the 12-week treatment period An Evaluation of the Efficacy and Safety of Vibegron in the Treatment of Overactive Bladder [PubMed Central: PMC [National Institutes of Health (.gov) ]). Additionally, a follow-up study (EMPOWUR extension) demonstrated that the positive effects of vibegron were maintained for up to 52 weeks of treatment An Evaluation of the Efficacy and Safety of Vibegron in the Treatment of Overactive Bladder [PubMed Central: PMC [National Institutes of Health (.gov) ]).

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Exact Mass

444.2161

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Vibegron

Biological Half Life

The terminal plasma half-life ranges from 60 to 70 hours. The effective half-life is 30.8 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Edmondson SD, Zhu C, Kar NF, Di Salvo J, Nagabukuro H, Sacre-Salem B, Dingley K, Berger R, Goble S, Morriello GJ, Harper B, Moyes CR, Shen DM, Wang L, Ball RG, Fitzmaurice A, Frenkl T, Gichuru L, Ha SN, Hurley A, Jochnowitz N, Levorse D, Mistry S, Miller R, Ormes J, Salituro G, Sanfiz A, Stevenson A, Villa K, Zamlynny B, Green S, Struthers M, Weber AE. Discovery of Vibegron: A Potent and Selective Beta 3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder. J Med Chem. 2015 Dec 27. [Epub ahead of print] PubMed PMID: 26709102.

Explore Compound Types